molecular formula C13H12ClNO3S B2386812 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 321431-06-5

3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No. B2386812
CAS RN: 321431-06-5
M. Wt: 297.75
InChI Key: SACYDQDBSOLPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Unfortunately, specific synthesis information for “3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” is not available in the sources retrieved .


Molecular Structure Analysis

The molecular structure analysis of “this compound” is not available in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the sources retrieved .

Scientific Research Applications

CDMP has been found to have a variety of applications in scientific research. It has been used as a building block for the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent for the detection of various compounds. In addition, CDMP has been used as a fluorescent probe for the detection of DNA and RNA molecules, as well as for the detection of metal ions, proteins, and other biological molecules.

Mechanism of Action

The mechanism of action of CDMP is not yet fully understood. However, it is believed to act as a chelator, binding to metal ions and forming complexes. These complexes are then able to interact with other molecules, such as proteins, DNA, and RNA, and cause changes in their structure or function.
Biochemical and Physiological Effects
CDMP has been found to have a variety of biochemical and physiological effects. In laboratory studies, CDMP has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to reduce inflammation and has been used as an anti-inflammatory agent in animal studies. In addition, CDMP has been found to have anti-tumor and anti-cancer effects in laboratory studies.

Advantages and Limitations for Lab Experiments

CDMP has several advantages for lab experiments. It is relatively easy to synthesize, is inexpensive, and has a high purity. In addition, CDMP has a high solubility in a variety of solvents, making it easy to work with in the laboratory. However, CDMP has some limitations for lab experiments. It is relatively unstable and can be degraded by light and heat. In addition, CDMP has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

CDMP has a wide range of potential future applications. It could be used as a fluorescent probe for the detection of metal ions, proteins, and other biological molecules. In addition, CDMP could be used as a building block for the synthesis of other compounds, as a catalyst in organic reactions, and as an anti-inflammatory agent. Furthermore, CDMP could be used in the development of new drugs for the treatment of various diseases, such as cancer, HIV, and Alzheimer's disease. Finally, CDMP could be used in the development of new materials for use in medical devices, such as sensors, implants, and prosthetics.

Synthesis Methods

CDMP is synthesized through an organic synthesis reaction. The reaction involves the condensation of 4-chlorobenzene sulfonyl chloride with 4,6-dimethyl-2(1H)-pyridinone in the presence of an acid catalyst. The reaction is typically conducted in aqueous solution at room temperature and yields a product with a purity of around 90%.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACYDQDBSOLPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332244
Record name 3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

321431-06-5
Record name 3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.